p-O-Desmethyl p-O-Benzyl Verapamil
p-O-Desmethyl p-O-Benzyl Verapamil
Brand Name:
Vulcanchem
CAS No.:
114829-62-8
VCID:
VC0024401
InChI:
InChI=1S/C33H42N2O4/c1-25(2)33(24-34,28-14-16-29(36-4)32(22-28)38-6)18-10-19-35(3)20-17-26-13-15-30(31(21-26)37-5)39-23-27-11-8-7-9-12-27/h7-9,11-16,21-22,25H,10,17-20,23H2,1-6H3
SMILES:
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(C#N)C3=CC(=C(C=C3)OC)OC
Molecular Formula:
C33H42N2O4
Molecular Weight:
530.709
p-O-Desmethyl p-O-Benzyl Verapamil
CAS No.: 114829-62-8
Cat. No.: VC0024401
Molecular Formula: C33H42N2O4
Molecular Weight: 530.709
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114829-62-8 |
|---|---|
| Molecular Formula | C33H42N2O4 |
| Molecular Weight | 530.709 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile |
| Standard InChI | InChI=1S/C33H42N2O4/c1-25(2)33(24-34,28-14-16-29(36-4)32(22-28)38-6)18-10-19-35(3)20-17-26-13-15-30(31(21-26)37-5)39-23-27-11-8-7-9-12-27/h7-9,11-16,21-22,25H,10,17-20,23H2,1-6H3 |
| Standard InChI Key | PWIBBBJJFPZJFC-UHFFFAOYSA-N |
| SMILES | CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(C#N)C3=CC(=C(C=C3)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator